molecular formula C22H20N6O5 B2459089 ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887215-68-1

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2459089
M. Wt: 448.439
InChI Key: KLXMUWWGLWPPBJ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole ring attached to a pyrimidine ring, which is further connected to a benzoate group. The triazole ring can accommodate a broad range of substituents around its core structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The carboxamide derivative was reacted with carbon disulfide in the presence of an alkaline medium to yield a triazolopyrimidinethione .

Scientific Research Applications

Synthesis Methodologies and Derivative Creation

One study detailed a convenient synthesis method for producing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showing versatility in chemical reactions leading to the creation of novel compounds with potential applications in medicinal chemistry and materials science (H. M. Mohamed, 2021). Additionally, antimicrobial evaluations of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds have been explored, hinting at the potential biomedical applications of these synthesized compounds (Azza M. El‐Kazak & M. Ibrahim, 2013).

Chemical Properties and Reactions

Research has been conducted on the spectral, DFT/B3LYP, and molecular docking analyses of similar compounds, providing insights into their electronic structure, reactivity, and potential as inhibitors for cancer treatment based on molecular docking results (Y. Sert et al., 2020). The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction is another area of study, offering a glimpse into the mechanisms of chemical transformations that could be relevant for synthetic strategies in pharmaceuticals (E. A. Lashmanova et al., 2019).

Potential Applications

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against specific pests suggest the agricultural applications of these compounds, showcasing their potential utility in developing new insecticides (A. Fadda et al., 2017). Additionally, a practical synthesis of a key intermediate for the production of β-lactam antibiotics has been reported, highlighting the role of such compounds in facilitating the synthesis of therapeutically important antibiotic classes (G. Cainelli et al., 1998).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential applications in various fields .

properties

IUPAC Name

ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-3-33-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)14-7-6-8-15(11-14)32-2/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXMUWWGLWPPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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